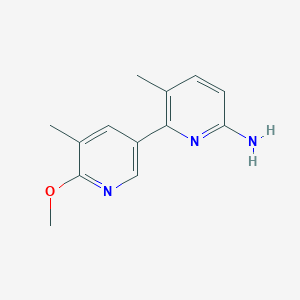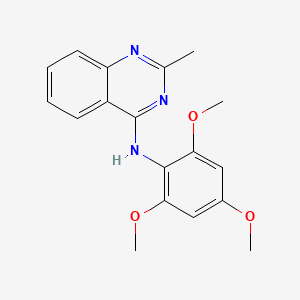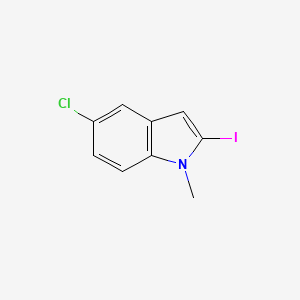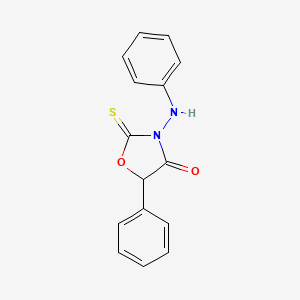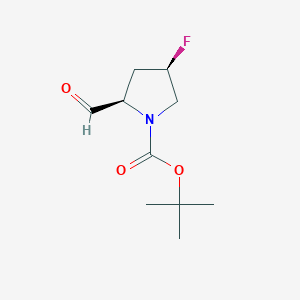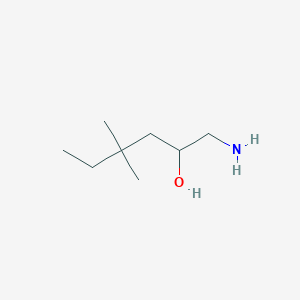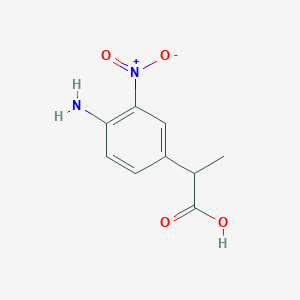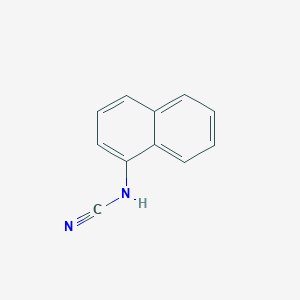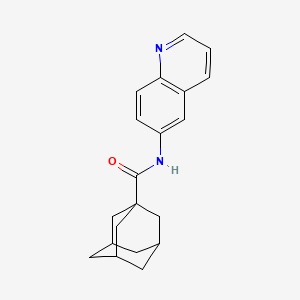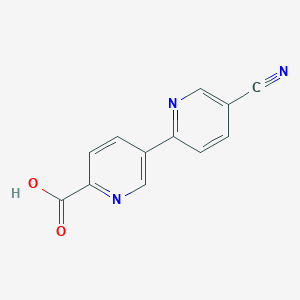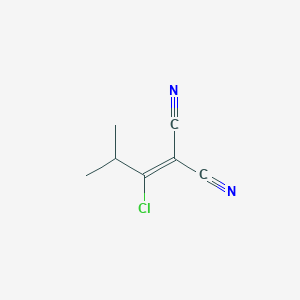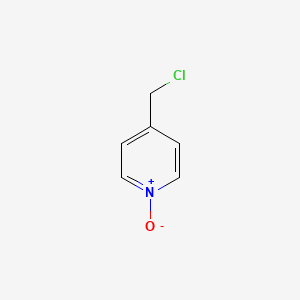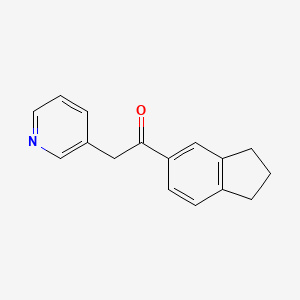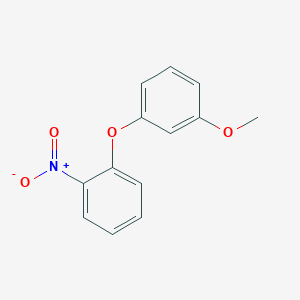
1-(3-methoxyphenoxy)-2-nitrobenzene
Overview
Description
1-(3-methoxyphenoxy)-2-nitrobenzene is an organic compound that features a nitro group and a methoxyphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenoxy)-2-nitrobenzene typically involves the nitration of 2-(3-Methoxyphenoxy)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and to avoid over-nitration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Reduction: The major product is 2-(3-Methoxyphenoxy)-1-aminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
1-(3-methoxyphenoxy)-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-methoxyphenoxy)-2-nitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenoxy)benzene: Lacks the nitro group, making it less reactive in redox reactions.
2-(3-Methoxyphenoxy)-1-aminobenzene: The reduced form of 1-(3-methoxyphenoxy)-2-nitrobenzene, with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methoxyphenoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields .
Properties
CAS No. |
74683-29-7 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-(3-methoxyphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
AULPIOKBSAXCAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
